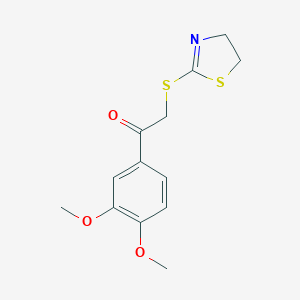

![molecular formula C21H15ClFN3O3S2 B269874 N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the flow of ions across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease affecting the lungs, pancreas, and other organs. CFTR inhibitor-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis, and its synthesis, mechanism of action, and biochemical and physiological effects have been investigated in detail.

Mecanismo De Acción

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 works by binding to a specific site on the N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide protein, known as the ATP-binding site, and blocking the activity of the protein. This prevents the movement of chloride ions across cell membranes, leading to a decrease in the amount of mucus produced in the lungs and other organs affected by cystic fibrosis.

Biochemical and Physiological Effects:

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has been shown to have a number of biochemical and physiological effects in cells and animal models of cystic fibrosis. These effects include increased N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide expression on the cell surface, improved chloride transport, reduced mucus accumulation in the lungs, and improved lung function. N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has also been shown to reduce inflammation and improve bacterial clearance in the lungs of cystic fibrosis patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has several advantages for lab experiments, including its high potency and specificity for N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, as well as its ability to improve the function of ΔF508-N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, the most common cystic fibrosis mutation. However, N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Direcciones Futuras

Future research on N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 may focus on optimizing its pharmacokinetic properties, improving its specificity and potency, and developing new formulations for clinical use. Other potential future directions include investigating the use of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 in combination with other drugs for cystic fibrosis treatment, as well as exploring its potential for the treatment of other diseases involving ion channel dysfunction.

Métodos De Síntesis

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 can be synthesized using a multistep process involving the coupling of various intermediates. The synthesis typically begins with the reaction of 3-chloro-4-fluoroaniline with 1,2-dibromoethane to form the intermediate 3-chloro-4-fluoro-N-(2-bromoethyl)aniline. This intermediate is then reacted with sodium sulfide to form the thioether derivative, which is further reacted with 1-(phenylsulfonyl)-1H-benzimidazole to form N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has been extensively studied in scientific research as a potential therapeutic agent for cystic fibrosis. Studies have shown that N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 can effectively inhibit the activity of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide and improve the function of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in cells carrying the most common cystic fibrosis mutation, ΔF508. N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has also been shown to increase the expression of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide on the cell surface, which can improve chloride transport and reduce the accumulation of mucus in the lungs of cystic fibrosis patients.

Propiedades

Nombre del producto |

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide |

|---|---|

Fórmula molecular |

C21H15ClFN3O3S2 |

Peso molecular |

475.9 g/mol |

Nombre IUPAC |

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide |

InChI |

InChI=1S/C21H15ClFN3O3S2/c22-16-12-14(10-11-17(16)23)24-20(27)13-30-21-25-18-8-4-5-9-19(18)26(21)31(28,29)15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27) |

Clave InChI |

SKKDKHNEEOKSDJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |

SMILES canónico |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)

![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)

![N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)

![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)

![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)

![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)

![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)